molecular formula C34H44Br2N4O8 B10850184 L-mannitol derivative

L-mannitol derivative

Cat. No.: B10850184
M. Wt: 796.5 g/mol
InChI Key: GBIFQWZWWHMHND-MNSGAQFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Mannitol is a naturally occurring six-carbon sugar alcohol found in various fruits and vegetables. It is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . Derivatives of L-Mannitol are compounds that have been chemically modified to enhance or alter their properties for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Mannitol derivatives can be synthesized through various chemical reactions, including reduction, oxidation, and substitution reactions. For example, the preparation of dibromomannitol involves the substitution reaction of L-Mannitol with bromine water .

Industrial Production Methods: Industrial production of L-Mannitol typically involves the high-pressure hydrogenation of fructose/glucose mixtures in aqueous solution at high temperatures (120–160°C) using Raney nickel as a catalyst and hydrogen gas . This method is efficient and widely used in the industry.

Chemical Reactions Analysis

Types of Reactions: L-Mannitol derivatives undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as bromine water or sulfuric acid.

Major Products: The major products formed from these reactions include various L-Mannitol derivatives with altered functional groups, such as dibromomannitol, which has clinical benefits in treating chronic myelogenous leukemia .

Scientific Research Applications

L-Mannitol derivatives have a wide range of scientific research applications, including:

Properties

Molecular Formula

C34H44Br2N4O8

Molecular Weight

796.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,5-bis[(E)-3-bromoprop-2-enoxy]-1-N',6-N'-bis(4-tert-butylbenzoyl)-3,4-dihydroxyhexanedihydrazide

InChI

InChI=1S/C34H44Br2N4O8/c1-33(2,3)23-13-9-21(10-14-23)29(43)37-39-31(45)27(47-19-7-17-35)25(41)26(42)28(48-20-8-18-36)32(46)40-38-30(44)22-11-15-24(16-12-22)34(4,5)6/h7-18,25-28,41-42H,19-20H2,1-6H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)/b17-7+,18-8+/t25-,26-,27-,28-/m1/s1

InChI Key

GBIFQWZWWHMHND-MNSGAQFXSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)C(=O)NNC(=O)[C@H](OC/C=C/Br)[C@H](O)[C@@H](O)[C@@H](OC/C=C/Br)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(C(C(C(C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC=CBr)O)O)OCC=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.